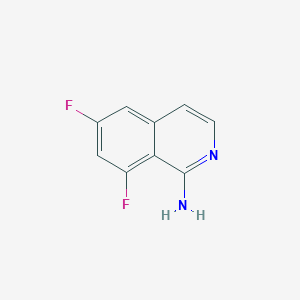

6,8-Difluoroisoquinolin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-3-5-1-2-13-9(12)8(5)7(11)4-6/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWNNMQMAMHUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in the Chemistry of 6,8 Difluoroisoquinolin 1 Amine

Mechanistic Pathways of Key Cyclization Reactions

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. fordham.edunih.gov For the synthesis of a 6,8-difluoro-isoquinoline derivative, the likely starting material would be N-[2-(2,4-difluorophenyl)ethyl]acetamide. The mechanism proceeds in a refluxing acidic environment with a dehydrating agent like phosphorus oxychloride (POCl₃). fordham.edunih.gov

Two primary mechanisms are proposed for this reaction fordham.edunih.gov:

Mechanism I (Imine-Ester Intermediate): The amide oxygen attacks the phosphorus of POCl₃, forming a good leaving group. Subsequent intramolecular electrophilic attack by the activated benzene (B151609) ring on the amide carbon leads to cyclization. Elimination of the phosphoryl group and a proton results in the formation of a 3,4-dihydroisoquinoline (B110456) intermediate.

Mechanism II (Nitrilium Ion Intermediate): Dehydration of the amide by the acidic agent first forms a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the dihydroisoquinoline. The presence of two electron-withdrawing fluorine atoms on the aromatic ring would deactivate it towards electrophilic attack, likely requiring harsh reaction conditions (e.g., high temperatures) for the cyclization to occur. nih.gov Subsequent oxidation of the resulting 3,4-dihydroisoquinoline would yield the aromatic isoquinoline (B145761) core.

The Pictet-Spengler reaction offers an alternative pathway, condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. google.com In this case, 2-(2,4-difluorophenyl)ethanamine (B166730) would be a key precursor. The reaction begins with the formation of an imine between the amine and an aldehyde (e.g., formaldehyde). Protonation of the imine generates a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack from the electron-rich position of the difluorobenzene ring to close the six-membered ring, forming a tetrahydroisoquinoline. google.com Subsequent oxidation is required to achieve the fully aromatic isoquinoline system.

| Reaction Name | Key Precursor(s) | Key Intermediate(s) | Conditions |

| Bischler-Napieralski | N-[2-(2,4-difluorophenyl)ethyl]acetamide | Nitrilium ion or Dichlorophosphoryl imine-ester | Acidic, Dehydrating (e.g., POCl₃, P₂O₅) |

| Pictet-Spengler | 2-(2,4-difluorophenyl)ethanamine, Aldehyde/Ketone | Iminium ion | Acidic (e.g., HCl) |

Detailed Understanding of Fluorination Reaction Mechanisms

The introduction of fluorine atoms onto the aromatic ring is a pivotal aspect of the synthesis. Mechanistically, these atoms are almost certainly incorporated into the aromatic starting material prior to the cyclization step. A plausible precursor is 2,4-difluoroaniline (B146603) or a related derivative.

The synthesis of such precursors often involves nucleophilic aromatic substitution (SNA_r) on a highly halogenated benzene ring. For instance, a method for preparing 2,4-difluoroaniline starts with 2,4,5-trichloronitrobenzene. This reaction proceeds via a two-step process:

Fluorination: The trichloronitrobenzene is treated with a fluorinating agent like potassium fluoride (B91410) (KF). The reaction mechanism is SNA_r, where fluoride ions displace chloride ions at positions 2 and 4. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions to nucleophilic attack. Fluoride is an effective nucleophile in this context, and the C-F bond formation is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the nitro group.

Reduction: The resulting 2,4-difluoro-5-chloronitrobenzene is then hydrogenated, typically using a catalyst like palladium on carbon (Pd/C), to reduce the nitro group to an amine, yielding 2,4-difluoroaniline.

Alternatively, electrophilic fluorination could be employed on a suitable aniline (B41778) or phenol (B47542) derivative, though this is less common for this substitution pattern. Reagents like N-fluorobenzenesulfonimide (NFSI) can act as a source of an "electrophilic" fluorine atom that reacts with electron-rich aromatic rings. The precise mechanism remains a topic of debate but is thought to proceed via an Sₙ2-type pathway or a single-electron transfer (SET) process.

Mechanisms of Amination and Amine Interconversion Reactions

The introduction of the amine group at the C-1 position of the 6,8-difluoroisoquinoline (B1457585) ring is a key final step. This transformation most likely occurs via a nucleophilic aromatic substitution (SNA_r) reaction.

The probable precursor for this step would be 1-chloro-6,8-difluoroisoquinoline. The mechanism involves the attack of an amine source, such as ammonia (B1221849) or an ammonia equivalent, at the C-1 position. The isoquinoline nitrogen and the two fluorine atoms withdraw electron density from the ring system, making the C-1 position (alpha to the ring nitrogen) particularly electrophilic and susceptible to nucleophilic attack.

The SNA_r mechanism proceeds via two main steps:

Addition: The nucleophile (e.g., NH₃) attacks the C-1 carbon, breaking the aromaticity of the heterocyclic ring and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system, stabilized by the ring nitrogen and fluorine atoms.

Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product, 6,8-difluoroisoquinolin-1-amine.

This reaction is generally favored because the rate-determining step is the initial nucleophilic attack, which is accelerated by the presence of the electron-withdrawing fluorine atoms.

Mechanistic Studies of Post-Synthetic Derivatizations

Once synthesized, this compound can undergo further reactions, primarily involving the exocyclic primary amine. This group is nucleophilic and can react with various electrophiles.

One common derivatization is the reaction with isocyanates or activated carbonyl compounds to form ureas or amides, respectively. For example, reaction with an isocyanate (R-N=C=O) would proceed via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the corresponding urea (B33335) derivative.

Another potential derivatization is the formation of Schiff bases through condensation with aldehydes or ketones. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine (Schiff base).

These derivatizations are crucial for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules. For instance, derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are used to create fluorescent tags from primary amines, a reaction pathway that this compound could readily undergo.

| Derivative Class | Reagent Type | Key Mechanistic Step |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic attack of amine on isocyanate carbon |

| Amide | Acyl Chloride (R-COCl) | Nucleophilic acyl substitution |

| Schiff Base (Imine) | Aldehyde/Ketone (R₂C=O) | Nucleophilic attack on carbonyl, followed by dehydration |

Computational and Theoretical Investigations of 6,8 Difluoroisoquinolin 1 Amine

Electronic Structure and Reactivity Profiling

No specific studies on the electronic structure or reactivity profile of 6,8-Difluoroisoquinolin-1-amine have been found. Such an investigation would typically involve the use of computational methods to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Quantum Chemical Analysis of Reaction Pathways and Transition States

There is no available research detailing the quantum chemical analysis of reaction pathways and transition states involving this compound. This type of analysis is fundamental for understanding reaction mechanisms, calculating activation energies, and identifying key intermediates, thereby providing a theoretical foundation for synthetic applications.

Conformational Analysis and Molecular Dynamics Simulations

A search of the scientific literature did not yield any results for conformational analysis or molecular dynamics simulations of this compound. These studies would provide insight into the molecule's flexibility, preferred three-dimensional structures, and its dynamic behavior in various environments.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Without foundational computational studies, there is no basis for the prediction and rationalization of regioselectivity and stereoselectivity in reactions involving this compound. Theoretical calculations are essential tools for explaining and predicting the outcomes of chemical reactions where multiple products are possible.

Theoretical Basis for Fluorine Effects on Molecular Properties

While the effects of fluorine substitution on the properties of aromatic and heterocyclic systems are a broad area of chemical research, a specific theoretical analysis for this compound is not available. Such a study would explore how the two fluorine atoms influence the molecule's geometry, electronic properties, and reactivity through inductive and resonance effects.

Chemical Transformations and Derivatization Strategies for 6,8 Difluoroisoquinolin 1 Amine

Reactions at the Amine Group (e.g., Acylation, Alkylation)

The primary amine group at the C-1 position of 6,8-Difluoroisoquinolin-1-amine is a highly reactive and versatile handle for a wide range of chemical modifications. Its nucleophilic character allows for straightforward acylation and alkylation reactions, providing access to a diverse array of N-functionalized derivatives.

Acylation reactions are typically performed by treating the parent amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation yields stable amide derivatives. These reactions are fundamental in medicinal chemistry for introducing various functional groups and for building more complex molecular architectures. A classical approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and then cyclized to form a dihydroisoquinoline, which can be subsequently oxidized. wikipedia.orgresearchgate.net This highlights the importance of amide bond formation as a key step in building the isoquinoline (B145761) core itself and in its subsequent derivatization. researchgate.net

Alkylation introduces alkyl substituents onto the amine nitrogen. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions expand the chemical space by allowing the introduction of various alkyl chains, rings, and other functionalized moieties, which can be crucial for modulating the molecule's properties.

Table 1: Examples of Reactions at the C-1 Amine Group

| Reaction Type | Reagent Example | Product Class | Potential Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | N-(6,8-difluoroisoquinolin-1-yl)acetamide |

| Acylation | Benzoyl chloride | Amide | N-(6,8-difluoroisoquinolin-1-yl)benzamide |

| Alkylation | Methyl iodide | Secondary Amine | 6,8-Difluoro-N-methylisoquinolin-1-amine |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine | N-Cyclohexyl-6,8-difluoroisoquinolin-1-amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. nih.gov The isoquinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and the presence of two strongly electron-withdrawing fluorine atoms further activates the ring towards nucleophilic attack. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. youtube.comyoutube.com

For this compound, both the C-6 and C-8 positions are susceptible to nucleophilic attack. The fluorine atom is an effective leaving group in many SNAr reactions, particularly because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace one or both fluorine atoms, leading to a wide range of substituted isoquinolines. The regioselectivity of the substitution (C-6 vs. C-8) will depend on the specific reaction conditions and the electronic and steric environment of each position.

Table 2: Potential SNAr Reactions on the Isoquinoline Core

| Nucleophile | Reagent Example | Product Class | Potential Product Name |

|---|---|---|---|

| Oxygen | Sodium methoxide | Aryl ether | 8-Fluoro-6-methoxyisoquinolin-1-amine |

| Sulfur | Sodium thiophenoxide | Aryl sulfide | 8-Fluoro-6-(phenylthio)isoquinolin-1-amine |

| Nitrogen | Pyrrolidine | Aryl amine | 6-(Pyrrolidin-1-yl)-8-fluoroisoquinolin-1-amine |

| Carbon | Sodium cyanide | Aryl nitrile | 1-Amino-8-fluoroisoquinoline-6-carbonitrile |

Cross-Coupling Reactions on the Fluorinated Isoquinoline Core

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron species with a halide or triflate, is a widely used example. libretexts.org While the direct cross-coupling of C-F bonds is challenging and typically requires harsh conditions or specialized catalysts, the this compound scaffold can be readily adapted for these transformations.

A common strategy involves converting a less reactive group into one suitable for cross-coupling. For instance, the primary amine at the C-1 position could be transformed into a halide (e.g., via a Sandmeyer reaction) or a triflate, creating a reactive handle for cross-coupling. Alternatively, if starting from a precursor, a bromine or iodine atom could be incorporated at a desired position on the ring system to serve as the electrophilic partner in the coupling reaction. These methods allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups onto the isoquinoline core. chemrxiv.orgdb-thueringen.de

The Sonogashira coupling is another important transformation that enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. soton.ac.uk This reaction provides a direct route to alkynyl-substituted isoquinolines, which are valuable intermediates for further functionalization or as final products.

Table 3: Potential Cross-Coupling Strategies

| Reaction Name | Coupling Partner | Required Modification | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | C-6 or C-8 position brominated | Phenyl-substituted isoquinoline |

| Suzuki-Miyaura | Methylboronic acid | C-1 amine converted to triflate | 1-Methyl-isoquinoline derivative |

| Sonogashira | Phenylacetylene | C-6 or C-8 position iodinated | Phenylethynyl-substituted isoquinoline |

| Buchwald-Hartwig | Aniline (B41778) | C-1 amine converted to bromide | N-phenyl-isoquinoline derivative |

Functionalization at Other Positions of the Isoquinoline Ring System

Beyond the C-1, C-6, and C-8 positions, other sites on the this compound ring system can be targeted for functionalization to create diverse analogues. The electronic properties of the difluorinated isoquinoline ring make it generally resistant to electrophilic aromatic substitution. However, other strategies can be employed.

For example, positions on the benzene (B151609) portion of the scaffold (C-5 and C-7) or the pyridine (B92270) portion (C-3 and C-4) could be functionalized. nih.gov Directed ortho-metalation (DoM) is a potential strategy, where an existing functional group directs deprotonation to an adjacent position, followed by quenching with an electrophile. While the existing amine and fluoro groups are not ideal directing groups, modification of the amine to a pivalamide or a similar group could facilitate this chemistry.

Furthermore, nucleophilic addition reactions can occur on the quinoline ring, particularly when substituents activate the system. Studies on related quinoline-5,8-diones have shown that nucleophiles like thiols and amines can add to the ring, followed by oxidation, to yield 6,7-disubstituted products. arkat-usa.org This suggests that under appropriate oxidative conditions, functionalization at the C-7 position of this compound might be achievable.

Synthesis of Multicyclic and Fused Heterocyclic Architectures

The 1-aminoisoquinoline (B73089) moiety is an excellent synthon for the construction of fused heterocyclic systems. The exocyclic amine and the ring nitrogen can participate in cyclization reactions with bifunctional electrophiles to generate novel polycyclic architectures. These fused systems are of significant interest in drug discovery.

A well-established route to fused imidazoles is the reaction of a 1-aminoisoquinoline with an α-haloketone. This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to afford an imidazo[2,1-a]isoquinoline derivative. nih.gov Multicomponent reactions offer another efficient pathway. For example, a cascade reaction involving isoquinolin-1-amine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) can produce 3-aminoalkyl-substituted imidazo[2,1-a]isoquinolines. These strategies demonstrate the utility of this compound as a scaffold for creating structurally complex and diverse molecules. nih.gov

Table 4: Synthesis of Fused Heterocycles

| Fused System | Reagents | Reaction Type |

|---|---|---|

| Imidazo[2,1-a]isoquinoline | Phenacyl bromide | Condensation/Cyclization |

| Triazolo[5,1-a]isoquinoline | N/A (requires modification) | Cyclization |

| Pyrimido[2,1-a]isoquinoline | α,β-Unsaturated ketone | Michael Addition/Cyclization |

| Indolo[2,1-a]isoquinoline | N-Acryloyl indole (B1671886), K₂S₂O₈ | Radical Coupling/Cyclization nih.gov |

Applications of 6,8 Difluoroisoquinolin 1 Amine in Synthetic and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

6,8-Difluoroisoquinolin-1-amine is a valuable intermediate in organic synthesis due to its reactive amino group and the presence of two electron-withdrawing fluorine atoms on the isoquinoline (B145761) core. The amino group at the C1 position can readily undergo a variety of chemical transformations, including N-acylation, N-alkylation, and participation in cross-coupling reactions. These reactions allow for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.

The difluorinated isoquinoline ring system is relatively stable, allowing for selective reactions at the amine functionality. This stability, coupled with the predictable reactivity of the amino group, makes this compound an attractive starting material for the synthesis of libraries of compounds for drug discovery and materials science research. The fluorine atoms can also influence the regioselectivity of further electrophilic aromatic substitution reactions on the isoquinoline core, offering pathways to unique substitution patterns.

Precursor for the Development of Novel Heterocyclic Scaffolds

The inherent reactivity of the 1-aminoisoquinoline (B73089) substructure within this compound makes it an ideal precursor for the synthesis of novel and complex heterocyclic systems. Through cyclization reactions involving the amino group and a suitably positioned substituent, a wide range of fused heterocyclic scaffolds can be accessed. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrimido[2,1-a]isoquinoline derivatives, a class of compounds with known biological activities.

Furthermore, the amino group can be converted into other functional groups, such as a diazonium salt, which can then be used in various cyclization strategies. The strategic placement of the fluorine atoms on the benzene (B151609) ring of the isoquinoline can modulate the electronic properties and reactivity of the heterocyclic system, enabling fine-tuning of the properties of the final products. The development of new synthetic methodologies utilizing this compound as a starting material is an active area of research with the potential to unlock access to previously unexplored chemical space.

Utilization in the Design of Catalysts and Ligands for Asymmetric Synthesis

While specific applications of this compound in asymmetric catalysis are not yet extensively documented, the isoquinoline framework is a well-established platform for the design of chiral ligands. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can serve as coordination sites for metal centers, forming stable chiral complexes. The chirality can be introduced either on the isoquinoline backbone or on a substituent attached to the amino group.

The presence of the two fluorine atoms can significantly impact the electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity and enantioselectivity. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal center, which is a critical parameter in many catalytic transformations. The development of chiral ligands derived from this compound could lead to novel and efficient catalysts for a range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Potential in Advanced Functional Materials (e.g., Organic Electronics, Photonics)

Fluorinated aromatic compounds are of great interest in the field of materials science due to their unique electronic and photophysical properties. The incorporation of fluorine atoms into organic molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for charge injection and transport in organic electronic devices.

Closely related compounds, such as 8-fluoroisoquinolin-6-amine, have been investigated for their use in creating electron-transport materials for organic light-emitting diodes (OLEDs). chemshuttle.com The electron-withdrawing fluorine atoms improve charge transport properties, while the rigid isoquinoline scaffold provides the necessary thermal and morphological stability for device applications. chemshuttle.com It is therefore highly probable that this compound and its derivatives could also exhibit promising properties for applications in organic electronics, such as in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The amino group provides a convenient handle for further functionalization, allowing for the tuning of the material's properties to meet the specific requirements of a given application. Research in this area is poised to uncover the full potential of this compound in the development of next-generation functional materials.

Q & A

Q. How can batch vs. continuous-flow systems improve scalability in the synthesis of fluorinated isoquinolines?

- Methodology :

- Compare residence time, mixing efficiency, and heat transfer in batch reactors vs. microfluidic systems.

- Optimize parameters (e.g., flow rate, catalyst loading) to suppress side reactions (e.g., defluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.